2-Morpholinoethyl chloroacetate hydrochloride
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Overview
Description
2-Morpholinoethyl chloroacetate hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO3. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl chloroacetate hydrochloride typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinoethyl chloroacetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Produces various substituted morpholine derivatives.
Hydrolysis: Yields morpholine, chloroacetic acid, and corresponding alcohols.
Oxidation and Reduction: Forms oxides or alcohols depending on the reaction conditions.
Scientific Research Applications
2-Morpholinoethyl chloroacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with morpholine moieties.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinoethyl chloroacetate hydrochloride involves its reactivity as an electrophile due to the presence of the chloroacetate group. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The morpholine ring can also interact with various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)morpholine hydrochloride
- 1-(2-Chloroethyl)piperidine hydrochloride
- 4-(2-Hydroxyethyl)morpholine
Comparison
2-Morpholinoethyl chloroacetate hydrochloride is unique due to its chloroacetate group, which imparts distinct reactivity compared to other morpholine derivatives. This makes it particularly useful as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-chloroacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3.ClH/c9-7-8(11)13-6-3-10-1-4-12-5-2-10;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCJZWQZLSLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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